Dibenzofuran, hexabromodichloro-
Overview
Description
Dibenzofuran is a heterocyclic organic compound. It is an aromatic compound that has two benzene rings fused to a central furan ring . All the numbered carbon atoms have a hydrogen atom bonded to each of them . It is a volatile white solid that is soluble in nonpolar organic solvents .
Synthesis Analysis
The synthesis of dibenzofurans starts with creating the C–O bond of the furan ring . In the following section, the formation of dibenzofurans by cyclizing diarylether derivatives is evoked . The last part of this update concerns the construction of dibenzofurans from benzofuran or phenol derivatives .Molecular Structure Analysis
Dibenzofuran has a molecular formula of C12H8O . It has a molecular weight of 168.1913 . The structure consists of two benzene rings fused to a central furan ring .Chemical Reactions Analysis
The production of dibenzofuran involves six elementary steps: the addition reaction, ring closure, the first H shift, C–C cleavage, the second H shift, and elimination of CH3 or H . The cleavage of the C–C bond is regarded as the rate-determining step for each pathway due to the extremely high barrier .Physical And Chemical Properties Analysis
Dibenzofuran is a white, crystalline (sand-like) powder . It is derived from Coal Tar . It is used as an insecticide and to make other chemicals .Safety And Hazards
Future Directions
properties
IUPAC Name |
1,2,3,4,6,7-hexabromo-8,9-dichlorodibenzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12Br6Cl2O/c13-3-1-2-9(19)10(20)6(16)8(18)12(2)21-11(1)7(17)5(15)4(3)14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBWLVNSRHZQIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=C(C(=C1Cl)Cl)Br)Br)OC3=C2C(=C(C(=C3Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12Br6Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30147952 | |
Record name | Dibenzofuran, hexabromodichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30147952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
710.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenzofuran, hexabromodichloro- | |
CAS RN |
107207-36-3 | |
Record name | Dibenzofuran, hexabromodichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107207363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzofuran, hexabromodichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30147952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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